8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium persulfate and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free methods have been explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in aprotic solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols
Scientific Research Applications
8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use. In medicinal applications, it may interact with γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent for treating insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine: A compound with selective cyclooxygenase-2 inhibitory effects.
Uniqueness
8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural feature may contribute to its distinct biological activities and potential therapeutic benefits compared to other similar compounds.
Properties
Molecular Formula |
C22H21N3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3/c1-15-6-10-18(11-7-15)20-22(23-19-12-8-16(2)9-13-19)25-14-4-5-17(3)21(25)24-20/h4-14,23H,1-3H3 |
InChI Key |
KIPVXOZZNFLSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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